1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone
Brand Name: Vulcanchem
CAS No.:
VCID: VC13812892
InChI: InChI=1S/C15H15NO4S/c1-11-3-6-13(10-16(11)18)15(17)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10H,9H2,1-2H3
SMILES: CC1=[N+](C=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[O-]
Molecular Formula: C15H15NO4S
Molecular Weight: 305.4 g/mol

1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone

CAS No.:

Cat. No.: VC13812892

Molecular Formula: C15H15NO4S

Molecular Weight: 305.4 g/mol

* For research use only. Not for human or veterinary use.

1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone -

Specification

Molecular Formula C15H15NO4S
Molecular Weight 305.4 g/mol
IUPAC Name 1-(6-methyl-1-oxidopyridin-1-ium-3-yl)-2-(4-methylsulfonylphenyl)ethanone
Standard InChI InChI=1S/C15H15NO4S/c1-11-3-6-13(10-16(11)18)15(17)9-12-4-7-14(8-5-12)21(2,19)20/h3-8,10H,9H2,1-2H3
Standard InChI Key GVEGJGGIVOUSJV-UHFFFAOYSA-N
SMILES CC1=[N+](C=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[O-]
Canonical SMILES CC1=[N+](C=C(C=C1)C(=O)CC2=CC=C(C=C2)S(=O)(=O)C)[O-]

Introduction

Chemical Identity and Structural Properties

The molecular formula of 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone is C₁₅H₁₅NO₄S, with a molecular weight of 305.4 g/mol. Its structure comprises a pyridinyl-N-oxide group linked to a methylsulfonyl-substituted phenyl ring via an ethanone bridge. The N-oxide group introduces polarity, influencing solubility and reactivity compared to non-oxidized analogs like 1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone (C₁₅H₁₅NO₃S, MW 289.34 g/mol) .

Table 1: Comparative Structural Features

Property1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone1-(6-Methylpyridin-3-yl)-2-[4-(methylsulfonyl)phenyl]ethanone
Molecular FormulaC₁₅H₁₅NO₄SC₁₅H₁₅NO₃S
Molecular Weight (g/mol)305.4289.34
Key Functional GroupsPyridinyl-N-oxide, MethylsulfonylPyridine, Methylsulfonyl
CAS Registry NumberNot explicitly reported221615-75-4

The N-oxide group arises from oxidation during Etoricoxib synthesis, often occurring in later purification stages or storage. This modification alters electronic properties, potentially affecting chromatographic behavior and stability .

Impurity TypeICH Threshold (Daily Dose ≤ 2 g)Potential Risks
Identified Impurity≤ 0.1%Uncharacterized biological activity
Unidentified Impurity≤ 0.05%Toxicity concerns
Genotoxic Impurity≤ 0.0015%Carcinogenic or mutagenic effects

While no specific toxicity data exist for this compound, structural analogs suggest potential COX-2 inhibition or off-target effects.

Analytical Characterization

Detecting and quantifying 1-(6-Methyl-1-oxido-3-pyridinyl)-2-[4-(methylsulfonyl)phenyl]ethanone requires high-resolution analytical techniques:

Chromatographic Methods

  • HPLC: Reverse-phase chromatography with UV detection (λ = 254 nm) achieves baseline separation from Etoricoxib and related intermediates .

  • UPLC-MS/MS: Provides superior sensitivity (LOD < 0.01%) and structural confirmation via fragmentation patterns.

Spectroscopic Techniques

  • NMR: Distinct chemical shifts for the N-oxide proton (δ 8.9–9.2 ppm) and methylsulfonyl group (δ 3.1 ppm) .

  • FT-IR: Absorption bands at 1260 cm⁻¹ (S=O stretch) and 1340 cm⁻¹ (N-O stretch).

Table 3: Analytical Parameters

TechniqueColumn/ProbeDetection LimitKey Peaks/Features
HPLCC18, 250 mm × 4.6 mm0.05%Retention time: 12.3 min
UPLC-MS/MSBEH C18, 2.1 mm × 50 mm0.001%m/z 306.1 [M+H]⁺, fragments at 289.1
¹H NMRDMSO-d₆N/Aδ 2.5 (CH₃), δ 8.9 (N-oxide)

Research Challenges and Future Directions

Despite its regulatory significance, critical gaps persist:

  • Toxicological Data: No in vitro or in vivo studies specifically address this compound’s safety profile.

  • Synthetic Control: Optimizing oxidation conditions to minimize N-oxide formation during Etoricoxib production .

  • Stability Studies: Impact of temperature, pH, and light on impurity levels during storage.

Future research should prioritize:

  • Metabolic Profiling: Identification of potential metabolites using hepatocyte models.

  • Process Optimization: Implementing quality-by-design (QbD) approaches to reduce impurity generation.

  • Regulatory Harmonization: Establishing standardized detection protocols across manufacturers .

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